3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE
Overview
Description
3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE is a complex organic compound that features a pyrrole ring fused with a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of a pyrrole derivative with a quinoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of pyrrole-quinoline derivatives .
Scientific Research Applications
3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE: shares similarities with other pyrrole-quinoline derivatives, such as:
Properties
IUPAC Name |
3,5-dimethyl-4-(6-methyl-2,5-dioxo-3,4-dihydropyrano[3,2-c]quinolin-4-yl)-1H-pyrrole-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-10-14(9-21)22-11(2)17(10)13-8-16(24)26-19-12-6-4-5-7-15(12)23(3)20(25)18(13)19/h4-7,13,22H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKSEONQCLTFPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C2CC(=O)OC3=C2C(=O)N(C4=CC=CC=C43)C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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